molecular formula C10H8BrIN2 B1384700 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 2358751-63-8

4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1384700
CAS No.: 2358751-63-8
M. Wt: 362.99 g/mol
InChI Key: FHRVORQEUHQAKR-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and iodine atoms attached to a pyrrolo[2,3-b]pyridine core, which is further substituted with a cyclopropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the iodination of a pre-synthesized 4-bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) as the iodinating agent . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). The compound inhibits the activity of these receptors by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-1-cyclopropyl-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrIN2/c11-7-3-4-13-10-9(7)8(12)5-14(10)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRVORQEUHQAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C3=C(C=CN=C32)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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